molecular formula C18H18N2O6S B3303046 N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide CAS No. 919681-34-8

N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide

Cat. No.: B3303046
CAS No.: 919681-34-8
M. Wt: 390.4 g/mol
InChI Key: XHIIENMDMVPAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a 3,4-dimethoxyphenyl group attached to a sulfonamide-linked benzene ring substituted with a 2,5-dioxopyrrolidin moiety. This structure combines lipophilic (dimethoxy groups) and polar (sulfonamide, pyrrolidinedione) features, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-25-15-8-3-12(11-16(15)26-2)19-27(23,24)14-6-4-13(5-7-14)20-17(21)9-10-18(20)22/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIIENMDMVPAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a synthetic compound belonging to the sulfonamide class, known for its diverse applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
  • Molecular Formula : C18H18N2O6S
  • Molecular Weight : 390.4 g/mol
  • Purity : Typically >95% .

The precise mechanism of action for this compound remains largely unexplored. However, its structural similarity to other diaryltetrahydroquinolin derivatives suggests potential interactions with various biological targets.

Target Identification

Current research does not clearly outline the primary biological targets of this compound. Further studies are needed to elucidate specific receptors or enzymes that may be influenced by its action.

Cardiovascular Effects

Research has shown that some sulfonamide derivatives can alter perfusion pressure and coronary resistance:

  • In an experimental setup using isolated rat hearts, compounds similar to this compound were tested for their effects on perfusion pressure. Results indicated that these compounds could decrease perfusion pressure over time .

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose (nM)Observations
IControl-Baseline perfusion pressure
IIBenzenesulfonamide0.001Decreased perfusion pressure
IIICompound 2 (2,5-Dichloro)0.001Notable decrease in coronary resistance
IVCompound 3 (Hydrazinocarbonyl)0.001Moderate effect on perfusion
VCompound 4 (2-Aminoethyl)0.001Significant decrease in perfusion pressure
VICompound 5 (Nitrophenyl Ureido)0.001Minimal impact observed

These findings underscore the potential of sulfonamide derivatives to influence cardiovascular dynamics significantly.

Biochemical Pathways

The biochemical pathways affected by this compound are not well characterized. However, given its structural features and the known activities of related compounds, it may interact with:

  • Calcium channels,
  • Enzymatic pathways involved in inflammation,
  • Bacterial biosynthesis pathways.

Comparison with Similar Compounds

Key Structural Features and Analogs

The compound shares structural motifs with several classes of molecules:

  • 3,4-Dimethoxyphenyl-containing compounds: Analogs such as (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (compound 7, ) and chromene derivatives (e.g., Example 53 in ) highlight the prevalence of the dimethoxyphenyl group in bioactive molecules.
  • Sulfonamide derivatives : The sulfonamide group is a common pharmacophore in drugs (e.g., Example 53, ), contributing to hydrogen bonding and solubility. However, substitutions on the benzene ring (e.g., dioxopyrrolidin vs. fluorophenyl groups) alter electronic properties and steric bulk, affecting target binding and stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~430 (estimated) Not reported 3,4-Dimethoxyphenyl, dioxopyrrolidin
Example 53 () 589.1 175–178 Fluorophenyl, pyrazolopyrimidine
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol () ~222 Not reported Aliphatic chain, hydroxyl

Notes:

  • The target compound’s dioxopyrrolidin group may enhance solubility compared to purely aromatic analogs (e.g., Example 53) due to increased polarity .
  • The absence of fluorine substituents (cf.

Pharmacokinetic and Pharmacodynamic Considerations

ADME/Tox Profile

  • Absorption/Distribution : The 3,4-dimethoxyphenyl group likely increases logP, favoring passive diffusion across membranes. However, the sulfonamide and dioxopyrrolidin groups may counterbalance this by improving aqueous solubility .
  • The dioxopyrrolidin moiety, a cyclic amide, may resist hydrolysis better than linear esters or amides .
  • Excretion : Sulfonamides generally exhibit renal clearance, but structural modifications (e.g., dioxopyrrolidin) could alter elimination pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation and coupling of pyrrolidinone derivatives. Key steps include:

  • Protection of reactive groups : Use of tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups to prevent unwanted side reactions during sulfonamide formation .
  • Temperature and solvent optimization : Reactions often proceed in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) at 50–80°C, monitored by TLC for intermediate stability .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra (in DMSO-d6 or CDCl3) resolve methoxy (δ 3.7–3.9 ppm), sulfonamide (δ 7.8–8.2 ppm), and pyrrolidinone carbonyl (δ 170–175 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 447.12) with <2 ppm error .
  • X-ray crystallography : Single-crystal analysis verifies stereochemistry and hydrogen-bonding networks in the solid state .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II, IX) using stopped-flow CO2 hydration assays, comparing IC50 values to acetazolamide controls .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations and comparison to doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replacing 3,4-dimethoxyphenyl with halogenated or nitro groups) and evaluate changes in potency .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., sulfonamide’s hydrogen bonding with CA active sites) .
  • In silico ADMET prediction : SwissADME or pkCSM tools assess bioavailability, CYP450 inhibition, and blood-brain barrier penetration .

Q. What experimental strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :

  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify rapid Phase I oxidation of the pyrrolidinone ring .
  • Formulation optimization : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance solubility and plasma half-life .
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies to measure bioavailability, clearance, and tissue distribution in rodent models .

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?

  • Methodological Answer :

  • Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrases, PARP-1) using PDB structures (e.g., 4XYZ) .
  • Docking protocols : AutoDock Vina or Glide with OPLS4 force fields simulate ligand-receptor interactions, focusing on key residues (e.g., Zn²+ coordination in CA) .
  • MD simulations : NAMD or GROMACS runs (50 ns) assess binding stability via root-mean-square deviation (RMSD) and free energy calculations (MM/PBSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.